N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a piperidine ring, and a pyridazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.
Pyridazine Carboxamide Formation: The pyridazine ring is synthesized through the condensation of hydrazine derivatives with diketones, followed by carboxylation to introduce the carboxamide group.
Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole and piperidine derivatives with the pyridazine carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Amino derivatives of the pyridazine ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring may facilitate binding through π-π interactions, while the piperidine and pyridazine rings can form hydrogen bonds and other interactions with the target. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
- 4-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)-5-phenyl-1,2,4-triazole
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(19-11-13-4-6-15-16(10-13)25-12-24-15)14-5-7-17(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCREXCVVOYZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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